Bromophenol red sodium salt

Catalog No.
S819750
CAS No.
102185-50-2
M.F
C19H12Br2NaO5S
M. Wt
535.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromophenol red sodium salt

CAS Number

102185-50-2

Product Name

Bromophenol red sodium salt

IUPAC Name

sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

Molecular Formula

C19H12Br2NaO5S

Molecular Weight

535.2 g/mol

InChI

InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;

InChI Key

HLUGVBWTXWYHQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br.[Na]

pH indicator

Bromophenol red sodium salt is a versatile pH indicator, changing color across a range of acidic and basic solutions. It transitions from yellow at a pH of 5.2 to purple at a pH of 6.8 []. This property makes it valuable in various research settings, including:

  • Monitoring and maintaining specific pH conditions in cell culture experiments, enzyme reactions, and other biological processes [, ].
  • Visualizing the separation of biomolecules during electrophoresis techniques like gel electrophoresis, where it helps to identify the location of separated bands based on their pH-dependent mobility [].

Tracking protein binding

Bromophenol red sodium salt can be used to track protein binding in specific situations. For instance, it can be employed in protein-ligand binding assays, where it helps to identify the presence or absence of binding events based on changes in its spectral properties upon interaction with the protein [].

Bromophenol red sodium salt is a synthetic dye and pH indicator known for its distinct color change properties. It appears yellow in acidic solutions (pH below 6.0) and transitions to red as the pH increases towards neutral (around pH 6.0 to 7.0) and further to a purple hue in more alkaline conditions (above pH 7.0) . The compound's chemical formula is C19H11Br2NaO5SC_{19}H_{11}Br_{2}NaO_{5}S, and it is categorized under the class of phenolic compounds.

The mechanism of action of bromophenol red as a pH indicator relies on the interplay between its molecular structure and the surrounding pH. The presence of the conjugated double bond system allows the molecule to absorb light at specific wavelengths. As the pH changes, the protonation state of the molecule alters the electron distribution within the conjugated system, affecting the wavelengths of light absorbed. This change in light absorption translates to a visible shift in color, allowing researchers to estimate the solution's pH based on the observed color [].

, primarily associated with its role as a pH indicator. The primary reaction involves protonation and deprotonation processes that lead to its color change:

  • Acidic Medium: In a solution with a pH lower than 6.0, bromophenol red exists in its protonated form, displaying a yellow color.
  • Neutral to Alkaline Medium: As the pH rises above 6.0, it loses protons, resulting in a shift to red and eventually purple at higher pH levels .

Additionally, bromophenol red can interact with certain biomolecules, affecting their activity, such as inhibiting lysozyme activity against bacterial cell walls .

Bromophenol red sodium salt exhibits notable biological activity, particularly in microbiological applications. Its ability to inhibit lysozyme suggests potential uses in studying enzyme interactions and bacterial resistance mechanisms . Furthermore, it is utilized in various diagnostic tests due to its sensitivity to pH changes, which can indicate metabolic processes in biological samples.

The synthesis of bromophenol red sodium salt typically involves the following steps:

  • Nitration of Phenol: Starting with phenol, nitration is performed using nitric acid to introduce nitro groups.
  • Bromination: The nitrated phenol undergoes bromination to introduce bromine atoms.
  • Sulfonation: A sulfonic acid group is introduced to enhance solubility in water.
  • Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the sodium salt .

These methods can vary slightly based on specific laboratory protocols or desired purity levels.

Bromophenol red sodium salt has diverse applications across various fields:

  • pH Indicator: Widely used in laboratories for monitoring pH levels in solutions.
  • Medical Diagnostics: Employed in tests that require pH measurement for metabolic activity.
  • Biochemical Research: Utilized in enzyme assays and microbial studies due to its inhibitory effects on enzymes like lysozyme .
  • Food Industry: Can be used as a colorant or indicator in food processing.

Studies have demonstrated that bromophenol red sodium salt interacts with various biological molecules, particularly enzymes. Its binding affinity for lysozyme inhibits the enzyme's ability to degrade peptidoglycan in bacterial cell walls, making it a useful tool for investigating enzyme kinetics and microbial resistance . Other studies have explored its interactions with different proteins and nucleic acids, revealing its potential as a fluorescent probe in biochemical assays.

Bromophenol red sodium salt shares structural similarities with several other compounds used as pH indicators or dyes. Below is a comparison highlighting its uniqueness:

Compound NameColor Change RangeUnique Features
Bromothymol blueYellow (pH < 6) to Blue (pH > 7.6)Used primarily in titrations; less sensitive than bromophenol red
Methyl orangeRed (pH < 3.1) to Yellow (pH > 4.4)Strongly acidic indicator; not suitable for neutral solutions
PhenolphthaleinColorless (pH < 8.2) to Pink (pH > 10)Primarily used in alkaline solutions; different color transition
Universal indicatorVarious colors across pH rangeBroad spectrum; less specific than bromophenol red

Bromophenol red sodium salt is unique due to its specific transition range and sensitivity around neutral pH levels, making it particularly valuable for applications requiring precise monitoring of physiological conditions .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

534.86494 g/mol

Monoisotopic Mass

532.86699 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-15

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